Methyl 2-aminoimidazo[1,2-a]pyridine-6-carboxylate
CAS No.: 885272-05-9
Cat. No.: VC2677891
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 885272-05-9 |
|---|---|
| Molecular Formula | C9H9N3O2 |
| Molecular Weight | 191.19 g/mol |
| IUPAC Name | methyl 2-aminoimidazo[1,2-a]pyridine-6-carboxylate |
| Standard InChI | InChI=1S/C9H9N3O2/c1-14-9(13)6-2-3-8-11-7(10)5-12(8)4-6/h2-5H,10H2,1H3 |
| Standard InChI Key | FNBNBXSSJORRFI-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CN2C=C(N=C2C=C1)N |
| Canonical SMILES | COC(=O)C1=CN2C=C(N=C2C=C1)N |
Introduction
Physical and Chemical Properties
The physical and chemical properties of Methyl 2-aminoimidazo[1,2-a]pyridine-6-carboxylate can be inferred based on structurally similar compounds. Given its heterocyclic nature and functional groups, it likely exhibits characteristics common to other imidazo[1,2-a]pyridine derivatives.
Chemical Properties
The chemical reactivity of Methyl 2-aminoimidazo[1,2-a]pyridine-6-carboxylate would be influenced by its key functional groups:
-
The amino group at position 2 serves as a nucleophilic center, making it reactive toward electrophiles.
-
The methyl carboxylate group at position 6 can undergo hydrolysis to form the corresponding carboxylic acid, or transesterification to form different esters.
-
The nitrogen atoms in the imidazo[1,2-a]pyridine ring system can act as hydrogen bond acceptors or coordinate with metal ions.
Structural Characterization
Spectroscopic Analysis
The structural characterization of Methyl 2-aminoimidazo[1,2-a]pyridine-6-carboxylate would typically involve various spectroscopic techniques:
-
NMR Spectroscopy: Based on related compounds documented in search result , both ¹H-NMR and ¹³C-NMR would be essential for confirming the structure. Key signals would include:
-
Protons of the methyl ester group
-
Aromatic protons of the pyridine ring
-
Protons of the amino group
-
Carbon signals corresponding to the carbonyl, methyl, and aromatic carbons
-
-
Mass Spectrometry: Would show the molecular ion peak corresponding to the molecular weight of approximately 191.2 g/mol and fragmentation patterns characteristic of imidazo[1,2-a]pyridine derivatives.
-
IR Spectroscopy: Would reveal characteristic absorption bands for:
-
N-H stretching of the amino group
-
C=O stretching of the ester group
-
C=N and C=C stretching of the aromatic rings
-
Related Compounds and Structural Analogues
Understanding the broader family of compounds provides context for Methyl 2-aminoimidazo[1,2-a]pyridine-6-carboxylate and its potential properties.
Structural Variations
Several structurally related compounds appear in the search results:
-
Methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate: A positional isomer with the amino group at position 8 instead of position 2 .
-
Methyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate: Contains additional methyl groups at positions 2 and 3, with the amino group at position 8 .
-
Methyl imidazo[1,2-a]pyridine-6-carboxylate: Lacks the amino group altogether, representing the core structure .
-
Methyl 2-amino- triazolo[1,5-a]pyridine-6-carboxylate: Contains a triazolo ring system instead of an imidazo ring but maintains the 2-amino and 6-carboxylate groups .
Complex Conjugates
More complex structural relatives include conjugates with other heterocyclic systems, such as:
-
Methyl 1-(3-((2-methoxy-2-oxoethyl)amino)imidazo[1,2-a]pyridin-2-yl)-9-methyl-9H-pyrido[3,4-b]indole-3-carboxylate and similar compounds, which represent more elaborate molecular architectures incorporating the imidazo[1,2-a]pyridine scaffold .
| Quantity | Purity | Price (USD) |
|---|---|---|
| 1g | 97.00% | $2,820 |
| 5g | 97.00% | $4,850 |
This suggests that compounds in this family, including Methyl 2-aminoimidazo[1,2-a]pyridine-6-carboxylate, are likely high-value specialty chemicals primarily used in research settings.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume